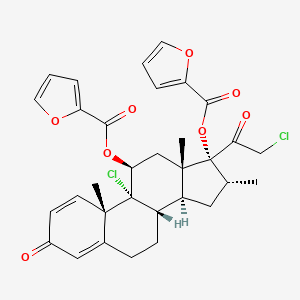
rac α-Methyl Kynurenine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rac α-Methyl Kynurenine is a synthetic derivative of kynurenine, a key metabolite in the tryptophan degradation pathway. This compound is of significant interest due to its potential biological activities and its role in various physiological and pathological processes. Kynurenine and its derivatives are known to be involved in immune regulation, neuroprotection, and neurotoxicity, making this compound a valuable compound for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Rac α-Methyl Kynurenine can be synthesized through several synthetic routes. One common method involves the alkylation of kynurenine with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures. The product is then purified using chromatographic techniques to obtain this compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced purification techniques such as high-performance liquid chromatography are employed to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions: Rac α-Methyl Kynurenine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinolinic acid derivatives.
Reduction: Reduction reactions can convert it into more reduced forms of kynurenine derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent but often involve catalysts and specific solvents.
Major Products: The major products formed from these reactions include various quinolinic acid derivatives, reduced kynurenine derivatives, and substituted kynurenine compounds.
Applications De Recherche Scientifique
Rac α-Methyl Kynurenine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: It serves as a tool to study the kynurenine pathway and its role in cellular processes.
Medicine: Research focuses on its potential therapeutic effects in neurodegenerative diseases, immune disorders, and cancer.
Industry: It is used in the development of pharmaceuticals and as a biochemical reagent.
Mécanisme D'action
Rac α-Methyl Kynurenine exerts its effects through several mechanisms:
Molecular Targets: It interacts with enzymes in the kynurenine pathway, such as kynurenine aminotransferase and kynurenine 3-monooxygenase.
Pathways Involved: It modulates the kynurenine pathway, influencing the production of neuroactive and neurotoxic metabolites. This modulation can affect immune responses, neuroprotection, and neurotoxicity.
Comparaison Avec Des Composés Similaires
Kynurenine: The parent compound from which rac α-Methyl Kynurenine is derived.
Kynurenic Acid: A neuroprotective metabolite in the kynurenine pathway.
3-Hydroxykynurenine: A neurotoxic metabolite in the kynurenine pathway.
Uniqueness: this compound is unique due to its methyl group, which alters its chemical properties and biological activities compared to other kynurenine derivatives. This modification can enhance its stability, bioavailability, and interaction with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
1798018-43-5 |
|---|---|
Formule moléculaire |
C11H14N2O3 |
Poids moléculaire |
222.244 |
Nom IUPAC |
2-amino-4-(2-aminophenyl)-2-methyl-4-oxobutanoic acid |
InChI |
InChI=1S/C11H14N2O3/c1-11(13,10(15)16)6-9(14)7-4-2-3-5-8(7)12/h2-5H,6,12-13H2,1H3,(H,15,16) |
Clé InChI |
PQEUTGZYJPUCNX-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)C1=CC=CC=C1N)(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2h-Furo[2,3-e]indazole](/img/structure/B583248.png)




![3-[(2-(Benzyloxycarbonyl)aminoacetyl)amino]-2,4,6-triiodoisophthalic Acid](/img/structure/B583259.png)


![(16alpha)-21-Chloro-17-[(2-furanylcarbonyl)oxy]-16-Methyl-pregna-1,4-diene-3,11,20-trione](/img/structure/B583269.png)

